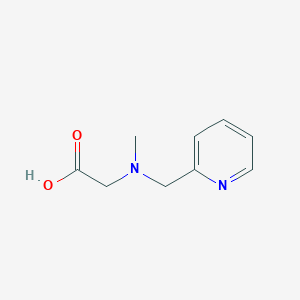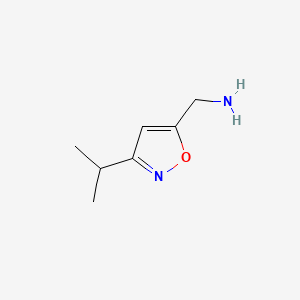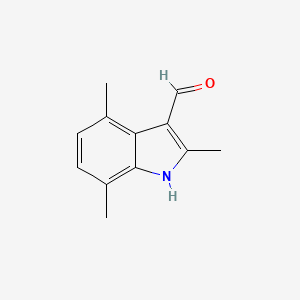
2,4,7-Trimethyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Trimethyl-1H-indole-3-carbaldehyde is a heterocyclic organic compound . It is a derivative of 1H-Indole-3-carbaldehyde, which is an important and efficient chemical precursor for generating biologically active structures .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are essential in the synthesis of various heterocyclic derivatives because their carbonyl groups can undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular formula of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde is C12H13NO .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The molecular weight of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde is 187.24 g/mol .Aplicaciones Científicas De Investigación
Biosynthesis in Plants
Scientific Field
Summary of Application
The compound “1H-Indole-3-carbaldehyde” plays a crucial role in the biosynthesis of indolic secondary metabolites in plants, particularly in Arabidopsis . These metabolites are essential for the plant’s defense against pathogens .
Methods of Application
The compound is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 are involved in this biosynthesis .
Results or Outcomes
The total accumulation level of “1H-Indole-3-carbaldehyde” and its derivatives was found to be similar to that of camalexin, a characteristic phytoalexin, in response to silver nitrate treatment .
Multicomponent Reactions
Scientific Field
Summary of Application
“1H-Indole-3-carbaldehyde” and its derivatives are used as precursors in multicomponent reactions (MCRs), which are inherently sustainable and efficient for generating biologically active structures .
Methods of Application
The compound is used in MCRs, a one-step convergent strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Results or Outcomes
The use of “1H-Indole-3-carbaldehyde” in MCRs has been highlighted in recent applications from 2014 to 2021, providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Synthesis of Higher Order Indoles
Scientific Field
Summary of Application
“1H-Indole-3-carbaldehyde” is used as the starting material for the synthesis of higher order indoles including isoindolo [2,1-a]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [cd]indoles .
Methods of Application
The specific synthesis methods can vary depending on the desired end product, but generally involve reactions with various reagents under controlled conditions .
Results or Outcomes
The result is the formation of complex indole structures that can have various applications, including in pharmaceutical research .
Preparation of Biologically Active Compounds
Scientific Field
Summary of Application
“1H-Indole-3-carbaldehyde” and its derivatives are key intermediates for the preparation of biologically active compounds as well indole alkaloids .
Methods of Application
These compounds are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .
Results or Outcomes
The resulting compounds can have a variety of biological activities, making them of interest in medicinal chemistry .
Direcciones Futuras
Propiedades
IUPAC Name |
2,4,7-trimethyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)10(6-14)9(3)13-12/h4-6,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJAFZBFDOYDNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trimethyl-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

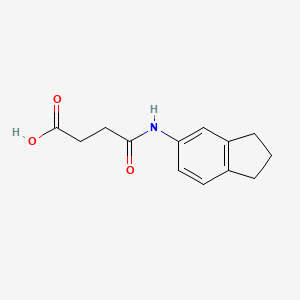
![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)
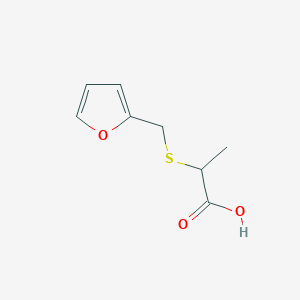

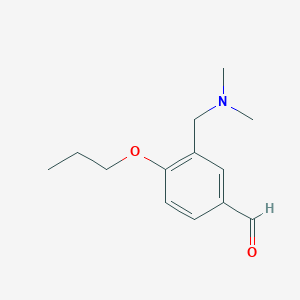
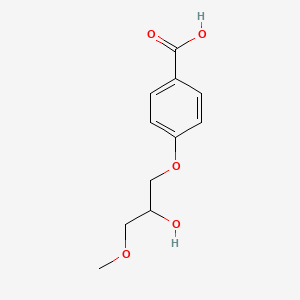
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)

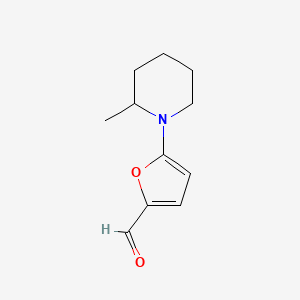
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
